4-(4-acetylphenyl)benzoic Acid

Description

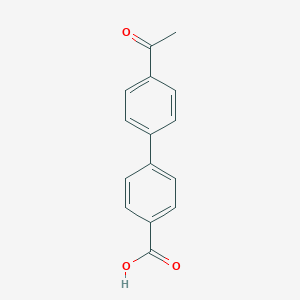

Structure

3D Structure

Properties

IUPAC Name |

4-(4-acetylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(9-7-13)15(17)18/h2-9H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBQNVDCQVGALU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400765 | |

| Record name | 4-(4-acetylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114691-92-8 | |

| Record name | 4-(4-acetylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-ACETYL-BIPHENYL-4-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-acetylphenyl)benzoic acid: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-acetylphenyl)benzoic acid, a biphenyl derivative, serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural features, comprising a carboxylic acid and a ketone functional group, offer versatile opportunities for chemical modification, making it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential therapeutic applications of this compound, with a focus on its role as a precursor to novel therapeutic agents.

Chemical Structure and Properties

This compound is an organic compound with the systematic IUPAC name this compound. It consists of two phenyl rings linked together, with a carboxylic acid group and an acetyl group at the para positions of the respective rings.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂O₃ | [1] |

| Molecular Weight | 240.25 g/mol | [1] |

| Appearance | White to off-white powder | |

| Melting Point | 208-210 °C | |

| Boiling Point | ~251.61 °C | |

| Solubility | Soluble in DMSO and methanol | |

| pKa | 3.70 |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H NMR | Spectral data available, characteristic peaks for aromatic protons and methyl protons of the acetyl group. | [2] |

| ¹³C NMR | Spectral data available, characteristic peaks for aromatic carbons, carbonyl carbons, and methyl carbon. | |

| Infrared (IR) | Characteristic absorption bands for O-H (carboxylic acid), C=O (ketone and carboxylic acid), and aromatic C-H and C=C stretching. | [3] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | [4][5] |

Synthesis of this compound

The primary synthetic route to this compound involves the oxidation of 4'-methylacetophenone.[6]

Experimental Protocol: Oxidation of 4'-Methylacetophenone

Materials:

-

4'-Methylacetophenone

-

Potassium permanganate (KMnO₄)

-

Water

-

Anhydrous zinc chloride (ZnCl₂) (optional, as a catalyst)[7]

-

Sodium hydroxide (NaOH) solution (2 mol/L)[8]

-

Hydrochloric acid (HCl) solution (2 mol/L)[8]

-

Ethyl acetate[8]

Procedure:

-

To a reaction flask, add 4'-methylacetophenone and water. If using a catalyst, add anhydrous zinc chloride.

-

Stir the mixture and slowly heat to 35-45 °C.[7]

-

Portionwise, add potassium permanganate to the reaction mixture over a period of time, maintaining the reaction temperature between 48-55 °C.[7]

-

After the addition is complete, continue stirring at 40-45 °C for 1.5 hours.[7]

-

Cool the reaction mixture to room temperature and filter the crude product.

-

Wash the crude product with an excess of 2 mol/L sodium hydroxide solution to remove unreacted starting material and byproducts. Adjust the pH to approximately 10-11.[8]

-

Extract the aqueous phase with ethyl acetate to remove any remaining organic impurities.[8]

-

Acidify the aqueous phase with 2 mol/L hydrochloric acid to a pH of 1-2 to precipitate the this compound.[8]

-

Filter the precipitate and wash with water.

-

For further purification, the crude product can be refluxed in anhydrous acetic acid for 1.5 hours, followed by hot filtration and crystallization upon cooling.[6][7]

-

Dry the purified product to obtain this compound.

Therapeutic Relevance and Signaling Pathways

This compound's significance in drug development lies in its role as a key intermediate for synthesizing compounds that target various biological pathways. A notable application is in the development of agonists for the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel involved in cognitive function and inflammatory processes.[9][10]

Activation of the α7 nAChR by agonists leads to the modulation of several downstream signaling cascades, including the JAK2-STAT3 and PI3K-Akt pathways, which are crucial for cell survival and anti-inflammatory responses.[1][11]

Caption: α7 nAChR Signaling Pathway.

Experimental Workflow for Biological Activity Screening

Derivatives of this compound can be screened for various biological activities. The following workflow outlines a general procedure for evaluating the anti-inflammatory potential of these compounds through a cyclooxygenase-2 (COX-2) inhibition assay.

Caption: COX-2 Inhibition Assay Workflow.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel therapeutic agents. Its straightforward synthesis and the potential for diverse chemical modifications make it an attractive starting material for drug discovery programs. The ability of its derivatives to modulate key signaling pathways, such as the α7 nicotinic acetylcholine receptor pathway, highlights its potential in developing treatments for neurological and inflammatory disorders. Further research into the synthesis and biological evaluation of novel derivatives of this compound is warranted to fully explore its therapeutic potential.

References

- 1. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]

- 2. 4-Acetylbenzoic acid(586-89-0) 1H NMR spectrum [chemicalbook.com]

- 3. 4-Acetylbenzoic acid(586-89-0) IR Spectrum [chemicalbook.com]

- 4. 4-Acetylbenzoic Acid | C9H8O3 | CID 11470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Acetylbenzoic acid [webbook.nist.gov]

- 6. α7 nicotinic acetylcholine receptor signaling inhibits inflammasome activation by preventing mitochondrial DNA release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN102701965A - Preparation method of 4-acetylbenzoic acid - Google Patents [patents.google.com]

- 8. 4-Acetylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4'-Acetylbiphenyl-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4'-acetylbiphenyl-4-carboxylic acid (CAS No. 114691-92-8), a biphenyl derivative of interest in medicinal chemistry and materials science. This document collates available experimental and predicted data on its chemical structure, solubility, acidity, and lipophilicity. Detailed experimental protocols for its synthesis via Suzuki-Miyaura coupling and methods for the determination of its key physicochemical parameters are presented. Furthermore, this guide discusses the potential biological activities of this compound class, providing a foundation for future research and development.

Chemical Identity and Structure

4'-Acetylbiphenyl-4-carboxylic acid is an organic compound featuring a biphenyl core, which is functionalized with a carboxylic acid group at the 4-position and an acetyl group at the 4'-position.

| Identifier | Value |

| IUPAC Name | 4'-(4-acetylphenyl)benzoic acid |

| CAS Number | 114691-92-8[1] |

| Molecular Formula | C₁₅H₁₂O₃[1] |

| Molecular Weight | 240.25 g/mol [1] |

| Canonical SMILES | CC(=O)c1ccc(cc1)c2ccc(cc2)C(=O)O |

| InChI Key | N/A |

Physicochemical Properties

A summary of the key physicochemical properties of 4'-acetylbiphenyl-4-carboxylic acid is provided below. Due to the limited availability of experimental data for this specific molecule, predicted values and data from structurally related compounds are included for comparative purposes.

| Property | Experimental Value | Predicted Value | Notes and References |

| Melting Point (°C) | Not available | ~210-230 | Estimated based on the melting points of 4-acetylbenzoic acid (208-210 °C) and 4-biphenylcarboxylic acid (220-225 °C).[2][3] |

| Boiling Point (°C) | Not available | Decomposes before boiling | Aromatic carboxylic acids with high melting points often decompose at elevated temperatures before boiling at atmospheric pressure. |

| Solubility | Insoluble in water.[4] Soluble in chloroform.[5] | - | General solubility for biphenyl compounds. Quantitative data is not available. |

| pKa | Not available | ~4.0-4.2 | Estimated based on the pKa of benzoic acid (4.20) and the electron-withdrawing nature of the 4'-acetylbiphenyl substituent.[6] |

| LogP | Not available | ~3.5-4.0 | Estimated based on the structures of related biphenyl derivatives. |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of 4'-acetylbiphenyl-4-carboxylic acid.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4'-acetylbiphenyl-4-carboxylic acid, synthesized from 4-carboxyphenylboronic acid and 4-bromoacetophenone, was recorded in DMSO-d₆ at 360 MHz.[7]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | d | 2H | Aromatic protons ortho to the carboxylic acid |

| ~7.9 | d | 2H | Aromatic protons ortho to the acetyl group |

| ~7.8 | d | 2H | Aromatic protons meta to the carboxylic acid |

| ~7.7 | d | 2H | Aromatic protons meta to the acetyl group |

| ~2.6 | s | 3H | Methyl protons of the acetyl group |

¹³C NMR Spectroscopy

The ¹³C{¹H} NMR spectrum was acquired in DMSO-d₆ at 90 MHz.[7]

| Chemical Shift (ppm) | Assignment |

| ~197 | Carbonyl carbon of the acetyl group |

| ~167 | Carbonyl carbon of the carboxylic acid |

| ~125-145 | Aromatic carbons |

| ~27 | Methyl carbon of the acetyl group |

Experimental Protocols

Synthesis of 4'-Acetylbiphenyl-4-carboxylic Acid via Suzuki-Miyaura Coupling

This protocol is adapted from general procedures for Suzuki-Miyaura cross-coupling reactions.

Reactants:

-

4-Bromoacetophenone

-

4-Carboxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) (catalyst)

-

A suitable phosphine ligand (e.g., triphenylphosphine)

-

A base (e.g., sodium carbonate, potassium carbonate)

-

A solvent system (e.g., toluene/ethanol/water or dioxane/water)

Procedure:

-

To a round-bottom flask, add 4-bromoacetophenone (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

-

Add the solvent system to the flask.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the palladium catalyst (e.g., 1-5 mol%) and the phosphine ligand.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the product.

-

Filter the precipitate, wash with water, and then a non-polar solvent (e.g., hexane) to remove non-polar impurities.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain pure 4'-acetylbiphenyl-4-carboxylic acid.

Caption: Workflow for the synthesis of 4'-acetylbiphenyl-4-carboxylic acid.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus. A small amount of the dried, crystalline sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.

Determination of pKa

The pKa can be determined by potentiometric titration. A solution of the compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the titration curve.

Potential Biological Activity and Signaling Pathways

While specific biological studies on 4'-acetylbiphenyl-4-carboxylic acid are limited, the broader class of biphenyl carboxylic acid derivatives has been investigated for a range of pharmacological activities.

-

Anticancer Activity: Several studies have reported the synthesis of biphenyl carboxylic acid derivatives as potential anticancer agents.[4] The biphenyl scaffold can serve as a basis for designing molecules that interact with various biological targets, including enzymes and receptors involved in cancer progression.

-

Antifungal Activity: Esters of biphenyl-4-carboxylic acid have demonstrated activity against pathogenic fungi.

-

Other Activities: Biphenyl derivatives have been explored for a wide array of biological effects, including anti-inflammatory, antihypertensive, and antiviral activities.

The specific biological role and any modulated signaling pathways of 4'-acetylbiphenyl-4-carboxylic acid remain an area for future investigation. Structure-activity relationship (SAR) studies of related compounds suggest that the nature and position of substituents on the biphenyl core are critical determinants of biological activity.

Caption: Structure-activity relationship concept for biphenyl derivatives.

Conclusion

4'-Acetylbiphenyl-4-carboxylic acid is a versatile building block with potential applications in medicinal chemistry and materials science. This guide has summarized its known physicochemical properties and provided standardized protocols for its synthesis and characterization. Further research is warranted to fully elucidate its biological activity profile and to explore its potential as a lead compound in drug discovery programs.

References

An In-depth Technical Guide to 4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid

CAS Number: 114691-92-8

This technical guide provides a comprehensive overview of 4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid, a biphenyl derivative of interest to researchers, scientists, and professionals in the field of drug development. This document details its physicochemical properties, synthesis, and spectroscopic data, offering insights into its potential applications.

Core Physicochemical Properties

4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid is a solid compound at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 114691-92-8 | [1] |

| Molecular Formula | C₁₅H₁₂O₃ | [1] |

| Molecular Weight | 240.25 g/mol | [1] |

| Form | Solid | [1] |

| Storage Temperature | Room Temperature (Sealed in dry conditions) | [1] |

Synthesis

The primary method for the synthesis of 4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid is the Suzuki-Miyaura cross-coupling reaction.[2] This versatile carbon-carbon bond-forming reaction is widely utilized in modern organic synthesis due to its mild reaction conditions and high tolerance for various functional groups.[3]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid by coupling 4-carboxyphenylboronic acid with 4-bromoacetophenone.[2]

Materials:

-

4-carboxyphenylboronic acid

-

4-bromoacetophenone

-

Palladium catalyst (e.g., Na₂[Pd(BuHSS)])[2]

-

Base (e.g., Potassium Carbonate)

-

Solvent (e.g., dimethyl sulfoxide-d6)[2]

Procedure:

-

To a reaction vessel, add 4-carboxyphenylboronic acid, 4-bromoacetophenone, and a suitable base.

-

Add the solvent and the palladium catalyst to the mixture.

-

The reaction mixture is then stirred at a specified temperature and for a duration necessary to ensure the completion of the reaction. Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is then isolated through standard workup procedures, which may include extraction, washing, and drying of the organic phase.

-

Further purification of the crude product can be achieved by recrystallization or column chromatography to yield pure 4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid.

Synthesis Workflow Diagram

Caption: Suzuki-Miyaura synthesis of 4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid.

Spectroscopic Data

The structural characterization of 4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid were recorded in dimethyl sulfoxide-d6 (DMSO-d6).[2]

¹H NMR Spectroscopic Data (360 MHz, DMSO-d6) [2]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not fully available in search results |

¹³C NMR Spectroscopic Data (90 MHz, DMSO-d6) [2]

| Chemical Shift (ppm) | Assignment |

| Data not fully available in search results |

Crystal Structure

The solid-state structure of 4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid (as a DMF solvate) has been determined, and an ORTEP diagram is available, providing detailed information on its three-dimensional conformation.[2]

Potential Biological Activity

While direct studies on the biological activity of 4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid are limited, the broader class of biphenyl carboxylic acid derivatives has shown promise in various therapeutic areas. For instance, certain derivatives have been investigated for their antifungal properties.[4] Additionally, other biphenyl carboxylic acid compounds have been explored as potential anticancer agents and as inhibitors of urate transporter 1 (URAT1) for the treatment of hyperuricemia and gout.[5][6]

Given the structural similarities, it is plausible that 4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid could be a candidate for investigation in similar biological pathways. However, dedicated experimental studies are required to ascertain its specific biological functions and mechanisms of action.

Logical Relationship of Biphenyl Carboxylic Acid Derivatives in Drug Discovery

Caption: Potential therapeutic avenues for biphenyl carboxylic acid derivatives.

Safety Information

4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid is classified as an irritant.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment.

Conclusion

4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid is a readily synthesizable biphenyl derivative with well-defined physicochemical properties. While its biological activity is yet to be extensively explored, the established pharmacological relevance of the biphenyl carboxylic acid scaffold suggests that this compound could be a valuable building block for the development of novel therapeutic agents. Further research into its biological effects is warranted to unlock its full potential in drug discovery and development.

References

An In-depth Technical Guide to 4'-(4-Carboxyphenyl)acetophenone

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid.

IUPAC Name: 4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid

Common Synonyms: 4-(4-Acetylphenyl)benzoic acid, 4'-Acetyl-4-biphenylcarboxylic acid, 4'-(4-Carboxyphenyl)acetophenone[1]

CAS Number: 114691-92-8[1]

Physicochemical Properties

4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid is a solid at room temperature and is typically stored in a dry environment.[1] While comprehensive experimental data is not widely published, its structural analogue, 4-acetylbiphenyl, has a melting point of 116-118 °C.[2]

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂O₃ | [1][3] |

| Molecular Weight | 240.25 g/mol | [1][3] |

| Physical Form | Solid | [1] |

| Storage | Sealed in a dry place at room temperature | [1] |

Synthesis

The primary and most efficient method for the synthesis of 4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.[4][5]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a biphenyl carboxylic acid derivative and is a representative method for the synthesis of 4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid.[6]

Reactants:

-

1-(4-bromophenyl)cyclopropane-1-carboxylic acid (as a representative aryl halide)

-

Substituted phenylboronic acid (in this case, 4-acetylphenylboronic acid would be used)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalyst)

-

Potassium carbonate (K₂CO₃) (base)

-

1,4-Dioxane and Water (solvent mixture)

Procedure:

-

To a solution of the aryl halide (e.g., 1-(4-bromophenyl)cyclopropane-1-carboxylic acid, 1.5 g, 12.18 mmol) in a 4:1 mixture of 1,4-dioxane and water (20 mL), add the arylboronic acid (e.g., 4-acetylphenylboronic acid, 12.18 mmol) and potassium carbonate (1.21 g, 12.18 mmol).[6]

-

To this mixture, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.14 mL, 2.44 mmol).[6]

-

Stir the resulting reaction mixture at 80°C for 16 hours.[6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

-

Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (2 x 10 mL).[6]

-

Wash the combined organic layers with water and then with brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.[6]

-

Purify the crude compound by column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.[6]

Applications in Research and Drug Development

Biphenyl derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of pharmacologically active compounds.[5][7] They have been investigated for various therapeutic applications, including as anti-inflammatory, anticancer, and antifungal agents.[5][7]

Anticancer Activity

Derivatives of biphenyl carboxylic acid have been synthesized and evaluated for their in vitro anticancer activity against human breast cancer cell lines, MCF-7 and MDA-MB-231.[6] While specific data for 4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid was part of a broader study, the class of compounds showed promising results, with some derivatives exhibiting outstanding activity against both cell lines.[6]

Urate Transporter 1 (URAT1) Inhibition

Biphenyl carboxylic acid derivatives have been designed and synthesized as potent inhibitors of Urate Transporter 1 (URAT1), a clinically validated target for the treatment of hyperuricemia and gout.[8] This highlights the potential of the biphenyl carboxylic acid scaffold in developing novel therapeutics for metabolic disorders.[8]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid via the Suzuki-Miyaura cross-coupling reaction.

Logical Relationship of Components

This diagram illustrates the key chemical entities and their roles in the synthesis of the target compound.

References

- 1. 4'-ACETYL-BIPHENYL-4-CARBOXYLIC ACID | 114691-92-8 [chemicalbook.com]

- 2. scribd.com [scribd.com]

- 3. 4'-ACETYL-BIPHENYL-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. ocf.berkeley.edu [ocf.berkeley.edu]

- 5. researchgate.net [researchgate.net]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Spectroscopic Profile of 4-(4-acetylphenyl)benzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(4-acetylphenyl)benzoic acid, also known as 4'-acetylbiphenyl-4-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its spectral characteristics, experimental protocols for data acquisition, and visual workflows for synthesis and analysis.

Summary of Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound (DMSO-d₆, 360 MHz) [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.9 (broad) | s | 1H | -COOH |

| 8.07 | d | 2H | Aromatic H (ortho to -COOH) |

| 8.02 | d | 2H | Aromatic H (ortho to -COCH₃) |

| 7.85 | d | 2H | Aromatic H (meta to -COOH) |

| 7.80 | d | 2H | Aromatic H (meta to -COCH₃) |

| 2.62 | s | 3H | -COCH₃ |

Table 2: ¹³C NMR Spectroscopic Data of this compound (DMSO-d₆, 90 MHz) [1]

| Chemical Shift (δ) ppm | Assignment |

| 197.6 | C=O (acetyl) |

| 167.1 | C=O (carboxylic acid) |

| 143.8 | Aromatic C (quaternary, attached to -COCH₃) |

| 139.0 | Aromatic C (quaternary, attached to -COOH) |

| 135.9 | Aromatic C (quaternary) |

| 130.2 | Aromatic CH (ortho to -COOH) |

| 129.2 | Aromatic CH (ortho to -COCH₃) |

| 128.8 | Aromatic C (quaternary) |

| 127.1 | Aromatic CH (meta to -COOH) |

| 126.8 | Aromatic CH (meta to -COCH₃) |

| 27.0 | -CH₃ |

Infrared (IR) Spectroscopy (Predicted)

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid dimer) |

| 1690-1710 | Strong | C=O stretch (carboxylic acid) |

| 1670-1685 | Strong | C=O stretch (aryl ketone) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic rings) |

| ~1300 | Medium | C-O stretch and O-H bend (carboxylic acid) |

| 800-850 | Strong | C-H bend (para-disubstituted aromatic rings) |

Mass Spectrometry (MS) (Predicted)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Ratio | Predicted Fragment Ion |

| 240 | [M]⁺ (Molecular ion) |

| 225 | [M - CH₃]⁺ |

| 197 | [M - COOH]⁺ |

| 181 | [M - COOH - CH₃]⁺ or [C₁₃H₉O]⁺ |

| 152 | Biphenyl cation fragment |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling[1]

This compound can be synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-carboxyphenylboronic acid and 4-bromoacetophenone.

-

Reaction Setup : To a reaction vessel, add 4-carboxyphenylboronic acid (1 equivalent), 4-bromoacetophenone (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

-

Solvent : Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Reaction Conditions : Heat the mixture to reflux (approximately 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Work-up : After cooling to room temperature, acidify the aqueous layer with HCl to precipitate the product.

-

Purification : Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 360 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Pulse Sequence : Standard single-pulse sequence.

-

Spectral Width : -2 to 13 ppm.

-

Number of Scans : 16-32.

-

Relaxation Delay : 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Pulse Sequence : Proton-decoupled single-pulse sequence.

-

Spectral Width : 0 to 220 ppm.

-

Number of Scans : 1024-4096.

-

Relaxation Delay : 2-5 seconds.

-

-

Processing : Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation : Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition :

-

Spectral Range : 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32.

-

-

Analysis : Record the spectrum and identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Instrumentation : Utilize a mass spectrometer with an electron ionization (EI) source.

-

Acquisition (Electron Ionization - EI) :

-

Ionization Energy : 70 eV.

-

Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

-

Scan Range : m/z 40-500.

-

-

Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualizing Workflows

The following diagrams, generated using Graphviz, illustrate the synthesis and analytical workflows.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4'-acetylbiphenyl-4-carboxylic acid

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4'-acetylbiphenyl-4-carboxylic acid. The information is tailored for researchers, scientists, and drug development professionals, offering detailed spectral data, experimental protocols, and visual aids to facilitate a deeper understanding of the molecular structure and characteristics of this compound.

Introduction

4'-acetylbiphenyl-4-carboxylic acid is a biphenyl derivative of significant interest in various fields of chemical and pharmaceutical research. Its rigid structure and functional groups make it a valuable building block in the synthesis of more complex molecules, including liquid crystals and potential therapeutic agents. NMR spectroscopy is an essential tool for the structural elucidation and purity assessment of this compound. This guide presents a detailed interpretation of its ¹H and ¹³C NMR spectra.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR data for 4'-acetylbiphenyl-4-carboxylic acid. The spectra were recorded in dimethyl sulfoxide-d₆ (DMSO-d₆) at 298 K.[1]

Table 1: ¹H NMR Spectral Data of 4'-acetylbiphenyl-4-carboxylic acid (360 MHz, DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 12.90 | broad singlet | - | 1H | COOH |

| 8.01 | doublet | 8.0 | 2H | Ar-H |

| 7.78 | doublet | 8.4 | 2H | Ar-H |

| 7.64 | doublet | 8.0 | 2H | Ar-H |

| 7.31 | doublet | 8.0 | 2H | Ar-H |

| 2.36 | singlet | - | 3H | CH₃ |

Table 2: ¹³C NMR Spectral Data of 4'-acetylbiphenyl-4-carboxylic acid (90 MHz, DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Assignment |

| 197.6 | C=O (acetyl) |

| 167.1 | C=O (carboxylic acid) |

| 145.7 | Ar-C |

| 139.9 | Ar-C |

| 136.3 | Ar-C |

| 130.0 | Ar-CH |

| 129.4 | Ar-CH |

| 128.6 | Ar-CH |

| 127.7 | Ar-CH |

| 127.1 | Ar-C |

| 26.6 | CH₃ |

Experimental Protocols

The NMR spectra were acquired according to the following experimental parameters.

Instrumentation:

-

A nuclear magnetic resonance spectrometer operating at a frequency of 360 MHz for ¹H nuclei and 90 MHz for ¹³C nuclei.[1]

Sample Preparation:

-

The sample of 4'-acetylbiphenyl-4-carboxylic acid was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

Acquisition Parameters:

-

Temperature: 298 K[1]

-

Solvent: DMSO-d₆[1]

-

Referencing: Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal.

Visualization of NMR Data Assignment

The following diagrams illustrate the logical workflow for assigning the observed NMR signals to the corresponding nuclei in the 4'-acetylbiphenyl-4-carboxylic acid molecule.

Caption: ¹H and ¹³C NMR signal assignments for 4'-acetylbiphenyl-4-carboxylic acid.

The following diagram illustrates the experimental workflow for obtaining the NMR data.

Caption: Experimental workflow for NMR analysis.

References

Mass Spectrometry of 4-(4-acetylphenyl)benzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-(4-acetylphenyl)benzoic acid (C₁₅H₁₂O₃), a biphenyl derivative with potential applications in various scientific fields. Due to the limited availability of direct mass spectral data for this specific compound in public databases, this guide leverages data from structurally similar molecules, including 4-acetylbenzoic acid and other aromatic carboxylic acids, to predict its mass spectral behavior and fragmentation patterns. Detailed experimental protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are provided to facilitate its analysis.

Predicted Mass Spectral Data of this compound

Based on the analysis of related compounds, the following section outlines the expected mass spectral characteristics of this compound.

Molecular Ion and Adducts

The nominal molecular weight of this compound is 252.25 g/mol . In mass spectrometry, the compound is expected to be observed as various ions depending on the ionization technique employed.

| Ionization Mode | Predicted Ion | m/z (approximate) | Notes |

| ESI (+) | [M+H]⁺ | 253.08 | Protonated molecule, common in positive ion electrospray. |

| ESI (+) | [M+Na]⁺ | 275.06 | Sodium adduct, often observed in ESI. |

| ESI (+) | [M+K]⁺ | 291.04 | Potassium adduct, sometimes present. |

| ESI (-) | [M-H]⁻ | 251.07 | Deprotonated molecule, common in negative ion electrospray.[1] |

| EI | [M]⁺• | 252.08 | Molecular ion radical cation, expected in electron ionization. |

Predicted Fragmentation Pattern

The fragmentation of this compound is anticipated to occur at several key positions, primarily involving the carboxylic acid and acetyl groups, as well as cleavage of the biphenyl bond. The following table summarizes the predicted major fragment ions.

| Precursor Ion (m/z) | Predicted Fragment Ion | m/z (approximate) | Neutral Loss | Predicted Origin |

| 253 [M+H]⁺ / 252 [M]⁺• | [M-CH₃]⁺ | 237 | 15 (•CH₃) | Loss of a methyl radical from the acetyl group. |

| 253 [M+H]⁺ / 252 [M]⁺• | [M-H₂O]⁺• | 234 | 18 (H₂O) | Loss of water, potentially through ortho-effect or rearrangement. |

| 253 [M+H]⁺ / 252 [M]⁺• | [M-COCH₃]⁺ | 210 | 42 (CH₂=C=O) or 43 (•COCH₃) | Loss of the acetyl group as a radical or ketene. |

| 253 [M+H]⁺ / 252 [M]⁺• | [M-COOH]⁺ | 207 | 45 (•COOH) | Loss of the carboxyl group as a radical. |

| 253 [M+H]⁺ / 252 [M]⁺• | [C₁₄H₁₁O]⁺ | 195 | 57/58 | Cleavage of the biphenyl bond with charge retention on the acetylphenyl moiety. |

| 253 [M+H]⁺ / 252 [M]⁺• | [C₇H₅O₂]⁺ | 121 | 131/132 | Cleavage of the biphenyl bond with charge retention on the benzoyl moiety. |

| 210 | [C₁₃H₉]⁺ | 165 | 45 | Further fragmentation of the [M-COCH₃]⁺ ion. |

| 195 | [C₁₂H₈]⁺ | 152 | 43 | Loss of the acetyl group from the acetylphenyl cation. |

Experimental Protocols

The following are detailed, adaptable protocols for the analysis of this compound using LC-MS and GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is designed for the analysis of this compound in a research or drug development setting, focusing on electrospray ionization (ESI).

2.1.1. Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.

-

Working Standards: Perform serial dilutions of the stock solution with the initial mobile phase composition to create a series of working standards (e.g., 1 ng/mL to 1000 ng/mL).

-

Sample Matrix Preparation: For analysis in biological matrices (e.g., plasma, serum), a protein precipitation step is recommended.[2][3][4] Add three parts of cold acetonitrile to one part of the sample, vortex thoroughly, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins. The resulting supernatant can be directly injected or further diluted.

2.1.2. LC-MS/MS Parameters

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point.

-

Mobile Phase:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Gradient Elution: A gradient elution is recommended to ensure good peak shape and separation from potential interferences. A typical gradient could be:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-7 min: 95% B

-

7-7.1 min: 95% to 5% B

-

7.1-10 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes for comprehensive analysis.

-

Mass Spectrometer Settings (to be optimized):

-

Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 600 L/hr.

-

Collision Energy: Ramped (e.g., 10-40 eV) for fragmentation analysis (MS/MS).

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

For GC-MS analysis, derivatization is typically required to increase the volatility of the carboxylic acid.[5][6][7][8]

2.2.1. Sample Preparation and Derivatization

-

Extraction: For samples in aqueous matrices, perform a liquid-liquid extraction. Acidify the sample to a pH of ~2 with a suitable acid (e.g., HCl) and extract with a water-immiscible organic solvent like ethyl acetate.

-

Drying: Evaporate the organic extract to dryness under a gentle stream of nitrogen.

-

Derivatization (Silylation): To the dried residue, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a solvent like pyridine or acetonitrile. Heat the mixture at 60-70°C for 30-60 minutes to form the trimethylsilyl (TMS) ester.[6][8]

2.2.2. GC-MS Parameters

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: Splitless injection is recommended for trace analysis.

-

Injector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 300 °C.

-

Hold: 5 minutes at 300 °C.

-

-

Mass Spectrometer Settings:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-550.

-

Visualizations

Logical Workflow for Mass Spectrometric Analysis

The following diagram illustrates a typical workflow for the analysis of this compound.

Caption: General workflow for the mass spectrometric analysis of this compound.

Predicted Fragmentation Pathway

This diagram illustrates the predicted major fragmentation pathways for the molecular ion of this compound under electron ionization.

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Conclusion

References

- 1. rsc.org [rsc.org]

- 2. tecan.com [tecan.com]

- 3. spectroscopyeurope.com [spectroscopyeurope.com]

- 4. Sample Prep Workflows for Low-Level LC-MS/MS Analysis | Separation Science [sepscience.com]

- 5. aurametrix.weebly.com [aurametrix.weebly.com]

- 6. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 4'-acetylbiphenyl-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) spectroscopy of 4'-acetylbiphenyl-4-carboxylic acid. Due to the limited availability of direct spectral data for this specific compound in the public domain, this document synthesizes information from spectral data of closely related compounds, namely biphenyl-4-carboxylic acid and 4-acetylbiphenyl, to present a comprehensive analysis. The methodologies, data, and visualizations are intended to support research and development activities where the characterization of this molecule is crucial.

Predicted Infrared Spectral Data

The infrared spectrum of 4'-acetylbiphenyl-4-carboxylic acid is characterized by the vibrational modes of its constituent functional groups: the carboxylic acid moiety, the acetyl group, and the biphenyl backbone. The expected absorption bands are summarized in the table below. These predictions are based on the analysis of similar molecules and established principles of IR spectroscopy.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| ~3300-2500 | Broad, Strong | Carboxylic Acid | O-H stretch (H-bonded) |

| ~3100-3000 | Medium | Aromatic | C-H stretch |

| ~2960-2850 | Weak | Acetyl Group | C-H stretch (methyl) |

| ~1710-1680 | Strong | Carboxylic Acid | C=O stretch (dimer) |

| ~1685-1665 | Strong | Acetyl Group | C=O stretch |

| ~1610, ~1520, ~1480 | Medium-Strong | Aromatic | C=C ring stretch |

| ~1420 | Medium | Carboxylic Acid | O-H in-plane bend |

| ~1360 | Medium | Acetyl Group | C-H symmetric bend (methyl) |

| ~1300-1200 | Strong | Carboxylic Acid | C-O stretch |

| ~920 | Broad, Medium | Carboxylic Acid | O-H out-of-plane bend (dimer) |

| ~850 | Strong | Aromatic | C-H out-of-plane bend (para-disubstituted) |

Experimental Protocol for Infrared Spectroscopy

The following is a detailed methodology for obtaining the Fourier-Transform Infrared (FTIR) spectrum of 4'-acetylbiphenyl-4-carboxylic acid in the solid state using the potassium bromide (KBr) pellet technique. This method is widely used for non-volatile solid samples.

2.1. Materials and Equipment

-

4'-acetylbiphenyl-4-carboxylic acid (sample)

-

Potassium bromide (KBr), spectroscopy grade, dried

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FTIR spectrometer

-

Spatula

-

Infrared lamp (for drying KBr if necessary)

2.2. Sample Preparation (KBr Pellet Method)

-

Drying: Ensure the KBr is completely dry by heating it under an infrared lamp or in an oven at ~110°C for 2-3 hours. Moisture in the KBr will lead to broad absorption bands in the O-H stretching region (~3400 cm⁻¹), which can interfere with the sample spectrum.

-

Grinding: Place approximately 1-2 mg of the 4'-acetylbiphenyl-4-carboxylic acid sample and 100-200 mg of dry KBr into the agate mortar.

-

Mixing and Grinding: Gently grind the sample and KBr together with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the infrared radiation.

-

Pellet Formation: Transfer the powdered mixture into the collar of the pellet-forming die. Distribute the powder evenly. Place the plunger into the collar and place the die assembly into the hydraulic press.

-

Pressing: Apply a pressure of 8-10 tons for approximately 2-5 minutes. The applied pressure will cause the KBr to flow and form a transparent or translucent pellet.

-

Pellet Removal: Carefully release the pressure and disassemble the die. Remove the KBr pellet. A good pellet should be clear and free of cracks.

2.3. Data Acquisition

-

Background Spectrum: Place an empty sample holder or a pure KBr pellet in the sample compartment of the FTIR spectrometer. Record a background spectrum. This will account for the absorption of atmospheric water and carbon dioxide, as well as any impurities in the KBr.

-

Sample Spectrum: Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer.

-

Scan Parameters:

-

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans (to improve signal-to-noise ratio)

-

-

Data Collection: Acquire the sample spectrum. The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Processing: Perform baseline correction and peak picking using the spectrometer software to identify the wavenumbers of the absorption bands.

Visualization of Functional Group Correlations

The following diagram illustrates the logical relationship between the key functional groups of 4'-acetylbiphenyl-4-carboxylic acid and their characteristic regions of absorption in the infrared spectrum.

Caption: Correlation of functional groups in 4'-acetylbiphenyl-4-carboxylic acid with their IR absorption regions.

This guide provides a foundational understanding of the infrared spectroscopic properties of 4'-acetylbiphenyl-4-carboxylic acid, which is essential for its identification, purity assessment, and structural elucidation in various scientific and industrial applications.

Solubility of 4-(4-acetylphenyl)benzoic acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-(4-acetylphenyl)benzoic acid in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and presents a detailed, generalized experimental protocol for determining the solubility of this compound.

Solubility Profile of this compound

This compound, also known as 4-acetylbenzoic acid, is a white to off-white crystalline powder. Its molecular structure, featuring both a carboxylic acid group and a ketone group on a biphenyl framework, dictates its solubility behavior. The presence of the polar carboxylic acid group allows for hydrogen bonding, while the larger, more nonpolar aromatic structure influences its interaction with organic solvents.

Based on available data, the solubility of this compound can be summarized as follows:

| Solvent Classification | Solvent Examples | Qualitative Solubility |

| Polar Protic Solvents | Ethanol, Methanol | Generally Soluble[1] |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate | Generally Soluble[1] |

| Nonpolar Solvents | Hexane, Toluene | Expected to have lower solubility |

| Aqueous Solvents | Water | Slightly Soluble / Limited Solubility[1][2] |

It is important to note that the solubility of this compound, like most solid compounds, is expected to increase with a rise in temperature.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent using the widely accepted shake-flask method followed by gravimetric analysis for quantification.

Materials and Equipment

-

This compound (solid, pure)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps

-

Analytical balance (accurate to ±0.1 mg)

-

Shaking incubator or orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Pre-weighed evaporation dishes or beakers

-

Vacuum oven or drying oven

-

Pipettes and other standard laboratory glassware

Procedure

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is achieved.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

Step 2: Equilibration

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to periodically check if the concentration of the solute in the solution remains constant to confirm that equilibrium has been reached.

Step 3: Sample Collection and Filtration

-

Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear solution above the solid) using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

Step 4: Gravimetric Analysis

-

Record the exact weight of the evaporation dish containing the filtered solution.

-

Place the evaporation dish in a vacuum oven or a standard drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once all the solvent has evaporated, cool the dish in a desiccator to room temperature and weigh it.

-

Repeat the drying and weighing process until a constant weight is obtained.

Step 5: Calculation of Solubility

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporation dish from the final constant weight of the dish with the dried solid.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), based on the mass of the dissolved solid and the volume of the solvent used.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the experimental protocol for determining the solubility of this compound.

References

Potential Biological Activity of 4'-Acetylbiphenyl-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the potential biological activities of 4'-acetylbiphenyl-4-carboxylic acid. Direct experimental data on this specific compound is limited in publicly available literature. Therefore, this document extrapolates its potential pharmacological profile based on the well-documented anti-inflammatory and anticancer activities of structurally related biphenyl-4-carboxylic acid derivatives. This guide summarizes key quantitative data from preclinical studies on these derivatives, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

Biphenyl derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties.[1][2][3] The core biphenyl scaffold serves as a versatile template for the design of novel therapeutic agents. 4'-Acetylbiphenyl-4-carboxylic acid, with its biphenyl core, a carboxylic acid group at the 4-position, and an acetyl group at the 4'-position, possesses structural features that suggest potential for biological activity. The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), while the biphenyl structure is present in numerous compounds with antiproliferative effects.[3][4] This guide will explore the potential anti-inflammatory and anticancer activities of 4'-acetylbiphenyl-4-carboxylic acid by examining the established biological profiles of its close analogs.

Potential Anti-Inflammatory Activity

The structural similarity of 4'-acetylbiphenyl-4-carboxylic acid to known anti-inflammatory agents, particularly those with a biphenyl-4-carboxylic acid backbone, suggests a potential role in modulating inflammatory responses. The primary mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[5]

Supporting Data from Biphenyl-4-Carboxylic Acid Derivatives

Studies on various derivatives of biphenyl-4-carboxylic acid have demonstrated significant anti-inflammatory effects. For instance, a series of novel biphenyl-4-carboxylic acid amides were synthesized and showed notable anti-inflammatory activity in a carrageenan-induced paw edema model in rats.[6][7] Another study on 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide also reported potent anti-inflammatory and analgesic effects with a favorable gastric safety profile.[8]

Table 1: Anti-Inflammatory Activity of Biphenyl-4-Carboxylic Acid Derivatives

| Compound ID | Animal Model | Assay | Dose | % Inhibition of Edema | Reference |

| 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (4e) | Rat | Carrageenan-induced paw edema | 100 mg/kg | Significant reduction at 3h | [8] |

| Biphenyl-4-carboxylic acid amide derivative (IVi) | Rat | Carrageenan-induced paw edema | 10 mg/kg | 44.59% (at 2h), 55.73% (at 4h) | [3] |

Postulated Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[9][10][11] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and chemokines.[12][13] It is plausible that 4'-acetylbiphenyl-4-carboxylic acid or its derivatives could exert anti-inflammatory effects by interfering with one or more steps in this pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation and the efficacy of potential anti-inflammatory drugs.[1][11][14]

-

Animals: Male Wistar rats (150-200g) are used.

-

Groups: Animals are divided into a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the compound.

-

Procedure:

-

The initial paw volume of each rat is measured using a plethysmometer.

-

The test compound or vehicle is administered orally or intraperitoneally.

-

After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[14]

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Potential Anticancer Activity

The biphenyl moiety is a key structural feature in many compounds exhibiting anticancer properties.[3] Derivatives of biphenyl carboxylic acid have shown promising results in various cancer cell lines, suggesting that 4'-acetylbiphenyl-4-carboxylic acid may also possess antiproliferative activity.

Supporting Data from Biphenyl Carboxylic Acid Derivatives

Several studies have reported the cytotoxic effects of biphenyl carboxylic acid derivatives against various cancer cell lines. For example, a library of biphenyl carboxylic acids was synthesized and screened for in vitro anticancer activity against human breast cancer cell lines (MCF-7 and MDA-MB-231), with some derivatives showing potent activity.[15][16] Additionally, derivatives of 4'-hydroxybiphenyl-4-carboxylic acid have been investigated as potential allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[17]

Table 2: In Vitro Anticancer Activity of Biphenyl Carboxylic Acid Derivatives

| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Biphenyl carboxylic acid derivative 3j | MCF-7 (Breast) | MTT Assay | 9.92 ± 0.97 | [15][16] |

| Biphenyl carboxylic acid derivative 3j | MDA-MB-231 (Breast) | MTT Assay | 9.54 ± 0.85 | [15][16] |

| Biphenyl carboxylic acid derivative 3a | MCF-7 (Breast) | MTT Assay | 10.14 ± 2.05 | [15][16] |

| Biphenyl carboxylic acid derivative 3a | MDA-MB-231 (Breast) | MTT Assay | 10.78 ± 2.58 | [15][16] |

| Imidazo[1,2-a]pyrimidine derivative 3a | A549 (Lung) | Not specified | 5.988 ± 0.12 | [18] |

Postulated Mechanism of Action: EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and migration.[18][19] Dysregulation of this pathway is a hallmark of many cancers.[6][20] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for adaptor proteins, leading to the activation of downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-Akt pathways, which ultimately promote cancer cell growth and survival.[20][21][22] Biphenyl derivatives have been shown to inhibit EGFR, suggesting a potential mechanism of action for 4'-acetylbiphenyl-4-carboxylic acid.[17]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23]

-

Cell Culture: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[23]

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[23]

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined.

Conclusion and Future Directions

While direct evidence for the biological activity of 4'-acetylbiphenyl-4-carboxylic acid is currently lacking, the substantial body of research on its structural analogs strongly suggests its potential as both an anti-inflammatory and an anticancer agent. The presence of the biphenyl-4-carboxylic acid scaffold is a compelling indicator of possible COX inhibition and modulation of the NF-κB pathway, while the overall biphenyl structure is common in compounds that interfere with cancer cell proliferation, potentially through mechanisms such as EGFR inhibition.

Future research should focus on the synthesis and in vitro and in vivo evaluation of 4'-acetylbiphenyl-4-carboxylic acid to directly assess its biological activities. The experimental protocols and mechanistic pathways detailed in this guide provide a solid framework for such investigations. Elucidating the precise molecular targets and understanding the structure-activity relationships will be crucial for the potential development of this compound into a novel therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 6. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 12. researchgate.net [researchgate.net]

- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 14. inotiv.com [inotiv.com]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. commerce.bio-rad.com [commerce.bio-rad.com]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. texaschildrens.org [texaschildrens.org]

- 23. atcc.org [atcc.org]

The Genesis of a Privileged Scaffold: A Technical History of Biphenyl Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biphenyl carboxylic acid moiety is a cornerstone in modern medicinal chemistry and materials science. Its rigid, tunable, and synthetically accessible structure has established it as a "privileged scaffold," appearing in numerous blockbuster drugs and high-performance materials. This technical guide delves into the historical discovery and development of this critical chemical class, tracing its origins from early synthetic curiosities to its current status as a pharmacologically significant entity. We will explore the foundational synthetic methodologies, key molecular milestones, and the evolution of our understanding of its biological mechanisms, presenting data and protocols for the discerning researcher.

The Dawn of Biaryl Synthesis: Early Methodologies

The journey to biphenyl carboxylic acids began with the fundamental challenge of creating a carbon-carbon bond between two aromatic rings. The earliest methods, while groundbreaking for their time, were often harsh and limited in scope.

The Ullmann Reaction: A Copper-Catalyzed Revolution

In 1901, Fritz Ullmann and his student J. Bielecki reported a seminal discovery: the copper-promoted coupling of two aryl halides to form a symmetrical biaryl.[1][2] This reaction, now known as the Ullmann reaction, was the first to demonstrate the power of a transition metal to facilitate aryl C-C bond formation.[1][2] The initial report detailed the synthesis of 2,2'-dinitrobiphenyl by heating 1-bromo-2-nitrobenzene with copper powder.[2] Notably, this first publication also described the synthesis of a biphenyl derivative bearing a methoxycarbonyl group, a direct precursor to a carboxylic acid, showcasing the reaction's potential for creating functionalized biphenyls from its inception.[2]

Experimental Protocol: Ullmann Synthesis of 2,2'-Dimethoxycarbonylbiphenyl

This protocol is based on the early work by Ullmann, providing a foundational method for biphenyl synthesis.

Materials:

-

Methyl 2-iodobenzoate

-

Copper powder (activated)

-

Sand

-

Anhydrous sodium sulfite

-

Ethanol

-

Petroleum ether

Procedure:

-

A mixture of methyl 2-iodobenzoate and an equal weight of copper powder is prepared.

-

This mixture is then combined with sand to ensure even heat distribution.

-

The resulting mixture is heated in a flask with a reflux condenser. The reaction is initiated by gentle heating and can become vigorous.

-

After the initial reaction subsides, the mixture is heated for an additional hour to ensure completion.

-

The cooled reaction mass is extracted with ethanol.

-

The ethanolic extract is filtered and the solvent is evaporated.

-

The residue is washed with a small amount of cold ethanol and then with a solution of anhydrous sodium sulfite to remove any remaining iodine.

-

The crude product is recrystallized from petroleum ether to yield 2,2'-dimethoxycarbonylbiphenyl.

The Gomberg-Bachmann Reaction: A Diazonium-Based Approach

In 1924, Moses Gomberg and Werner Emmanuel Bachmann introduced a new method for aryl-aryl coupling using diazonium salts.[3][4] The Gomberg-Bachmann reaction involves the treatment of an acidic, aqueous solution of a diazonium salt with a second aromatic compound in the presence of a base.[3][4] This reaction proceeds through a free-radical mechanism. While versatile, the original procedure often resulted in low yields due to side reactions.[4]

Experimental Protocol: Gomberg-Bachmann Synthesis of p-Bromobiphenyl

This protocol illustrates the fundamental principles of the Gomberg-Bachmann reaction.

Materials:

-

p-Bromoaniline

-

Hydrochloric acid

-

Sodium nitrite

-

Benzene

-

Sodium hydroxide solution

Procedure:

-

p-Bromoaniline is dissolved in hydrochloric acid and cooled to 0°C.

-

A solution of sodium nitrite is added slowly to form the diazonium salt, maintaining the temperature at 0°C.

-

The cold diazonium salt solution is then added to a vigorously stirred mixture of benzene and a sodium hydroxide solution.

-

The reaction mixture is stirred for several hours at room temperature.

-

The benzene layer is separated, washed with water, and dried.

-

The benzene is removed by distillation, and the resulting p-bromobiphenyl is purified by recrystallization.

The Hurtley Reaction: A Direct Route to Biphenyl Carboxylic Acids

A significant advancement in the direct synthesis of biphenyl carboxylic acids came in 1929 with the work of W. R. H. Hurtley.[5][6] He discovered that o-bromobenzoic acid could be reacted with compounds containing reactive methylene groups, such as malonic ester, in the presence of copper and a base to yield phenyl-substituted derivatives.[5] This method, now known as the Hurtley reaction, provided a more direct entry into functionalized biphenyl carboxylic acids.

Experimental Protocol: Hurtley Synthesis of o-Carboxydiphenylacetic Acid

This protocol is based on the original work by Hurtley, demonstrating a direct synthesis of a biphenyl carboxylic acid derivative.

Materials:

-

o-Bromobenzoic acid

-

Ethyl malonate

-

Potassium carbonate

-

Copper powder

-

Ethanol

-

Hydrochloric acid

Procedure:

-

A mixture of o-bromobenzoic acid, ethyl malonate, and anhydrous potassium carbonate is heated in the presence of copper powder.

-

The reaction mixture is refluxed for several hours.

-

After cooling, the excess ethyl malonate is removed by distillation under reduced pressure.

-

The residue is dissolved in water and filtered to remove the copper.

-

The filtrate is acidified with hydrochloric acid to precipitate the crude o-carboxydiphenylacetic acid.

-

The product is purified by recrystallization.

Key Milestones in the Pharmacological Development of Biphenyl Carboxylic Acids

The therapeutic potential of biphenyl carboxylic acids began to be realized in the mid-20th century, particularly in the field of anti-inflammatory drugs.

The Rise of a New NSAID: The Discovery of Diflunisal

A pivotal moment in the history of biphenyl carboxylic acids was the development of Diflunisal (5-(2,4-difluorophenyl)salicylic acid) by Merck Sharp & Dohme between 1962 and 1971. The research aimed to create a more potent and longer-lasting alternative to aspirin.[7] This systematic investigation revealed that adding a hydrophobic phenyl group at the 5-position of salicylic acid significantly enhanced anti-inflammatory activity.

Unraveling the Mechanism of Action: The Prostaglandin Connection

The early understanding of how anti-inflammatory drugs worked was limited. However, in 1971, John R. Vane made a groundbreaking discovery that elucidated the primary mechanism of action for aspirin and related non-steroidal anti-inflammatory drugs (NSAIDs).[8][9] He demonstrated that these drugs inhibit the biosynthesis of prostaglandins, which are key mediators of inflammation.[8][9][10] This discovery, which earned Vane a Nobel Prize in 1982, provided a rational basis for the development of new anti-inflammatory agents, including biphenyl carboxylic acid derivatives.[8][10]

The subsequent discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, in the late 1980s and early 1990s further refined this understanding.[8][11] It was found that traditional NSAIDs inhibit both isoforms, with the inhibition of COX-1 being associated with gastrointestinal side effects and the inhibition of COX-2 being primarily responsible for the anti-inflammatory effects.[11]

Signaling Pathways and Experimental Workflows

The historical development of biphenyl carboxylic acids can be visualized through the evolution of synthetic strategies and the elucidation of their biological targets.

Caption: Evolution of synthetic routes to biphenyl carboxylic acids.

Caption: Simplified signaling pathway of NSAID action.

Quantitative Data Summary

The following tables summarize key quantitative data from historical and early developmental studies of biphenyl carboxylic acids.

Table 1: Physicochemical Properties of Early Biphenyl Derivatives

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| Biphenyl-4-carboxylic acid | C₁₃H₁₀O₂ | 198.22 | 228-229 | [12] |

| 2,2'-Dinitrobiphenyl | C₁₂H₈N₂O₄ | 244.21 | 123.5-124.5 | [2] |

| 2,2'-Dimethoxycarbonylbiphenyl | C₁₆H₁₄O₄ | 270.28 | 73-74 | [2] |

Table 2: Early Anti-inflammatory Activity Data

| Compound | Assay | Species | Activity Metric | Finding | Reference |

| Diflunisal | Carrageenan-induced paw edema | Rat | ED₅₀ (mg/kg) | More potent than aspirin | [7] |

| Diflunisal | Adjuvant-induced arthritis | Rat | - | Effective in reducing inflammation | [7] |

Conclusion

The history of biphenyl carboxylic acids is a testament to the progressive nature of chemical synthesis and medicinal chemistry. From the harsh, yet revolutionary, conditions of the Ullmann reaction to the nuanced understanding of COX inhibition, the journey of this chemical class has been one of continuous innovation. The foundational work of early pioneers laid the groundwork for the development of life-changing medicines. For today's researchers, this historical perspective not only provides a rich context for their work but also serves as an inspiration for the continued exploration of this remarkable and enduring molecular scaffold.

References

- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 2. Ullmann coupling: the first publication - operachem [operachem.com]

- 3. Gomberg-Bachmann Reaction [drugfuture.com]

- 4. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 5. CCXLIV.—Replacement of halogen in orthobromo-benzoic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. CCXLI.—ortho-Dithiolbenzene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. 2-Biphenylcarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Looking at NSAIDs from a historical perspective and their current status in drug repurposing for cancer treatment and prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]